1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
Brand Name: Vulcanchem
CAS No.: 13481-63-5
VCID: VC20971543
InChI: InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22)
SMILES: C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C14H10F3N5
Molecular Weight: 305.26 g/mol

1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-

CAS No.: 13481-63-5

Cat. No.: VC20971543

Molecular Formula: C14H10F3N5

Molecular Weight: 305.26 g/mol

* For research use only. Not for human or veterinary use.

1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- - 13481-63-5

Specification

CAS No. 13481-63-5
Molecular Formula C14H10F3N5
Molecular Weight 305.26 g/mol
IUPAC Name 2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]aniline
Standard InChI InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22)
Standard InChI Key JPEXITLSZOMSFC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator